molecular formula C24H29N5O3S2 B2800613 2-((5-(4-(4-(tert-butyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 1207028-31-6

2-((5-(4-(4-(tert-butyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2800613
CAS No.: 1207028-31-6
M. Wt: 499.65
InChI Key: CYZUPMKZDVURPM-UHFFFAOYSA-N
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Description

Key structural elements include:

  • A tert-butyl benzoyl piperazine group at the 5-position of the thiadiazole ring, contributing to lipophilicity and steric bulk.
  • A thioacetamide linker connecting the thiadiazole to a furan-2-ylmethyl substituent, which may enhance hydrogen-bonding interactions or modulate solubility.

Properties

IUPAC Name

2-[[5-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O3S2/c1-24(2,3)18-8-6-17(7-9-18)21(31)28-10-12-29(13-11-28)22-26-27-23(34-22)33-16-20(30)25-15-19-5-4-14-32-19/h4-9,14H,10-13,15-16H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZUPMKZDVURPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs

The target compound shares structural motifs with several 1,3,4-thiadiazole derivatives (Table 1). Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name / ID Substituents on Thiadiazole Core Melting Point (°C) Key Functional Groups Reference
Target Compound 5-(4-(4-(tert-butyl)benzoyl)piperazin-1-yl), thioacetamide-linked furan N/A Piperazine, tert-butyl, furan, C=O, S -
4h : N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-(Furan-2-Carbonyl)Piperazin-1-yl) Acetamide 5-(4-chlorophenyl), 4-(furan-2-carbonyl)piperazine 180–182 Furan-carbonyl, piperazine, C=O, Cl
4g : N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-(4-Fluorophenyl)Piperazin-1-yl) Acetamide 5-(4-chlorophenyl), 4-(4-fluorophenyl)piperazine 203–205 Fluorophenyl, piperazine, Cl, C=O
4d : 2-((5-Methylbenzimidazol-2-yl)thio)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide 5-(4-chlorophenyl), benzimidazole-thio 190–194 Benzimidazole, Cl, C=O
S6 Compound : N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide 5-benzylsulfanyl, piperidine 376–377 K (~103°C) Piperidine, benzylsulfanyl, C=O
Key Observations:

Piperazine vs. Piperidine: The target compound’s piperazine moiety (vs.

Physicochemical Properties

  • Melting Points : While the target compound’s melting point is unreported, analogs like 4g (203–205°C) and 4h (180–182°C) suggest that bulky substituents (e.g., tert-butyl) may lower melting points by disrupting crystallinity .
  • Spectroscopic Features :
    • IR spectra of analogs show characteristic C=O (1670–1680 cm⁻¹), C=N (1620–1630 cm⁻¹), and S–C/N–H stretches, consistent with the target compound’s expected profile .
    • Hypervalent S···O interactions (2.625–2.628 Å), observed in S6 , may stabilize the thiadiazole-acetamide conformation in the target compound .
Anticancer Potential:
  • 4g and 4h demonstrated in vitro anticancer activity, likely via apoptosis induction or kinase inhibition . The target compound’s tert-butyl group may enhance binding to hydrophobic pockets in cancer-related enzymes.
  • 4d ’s benzimidazole-thio group showed moderate activity, suggesting that the target’s furan-methyl group could offer improved selectivity .
Enzyme Inhibition:
  • S6 -like compounds exhibit acetylcholinesterase (AChE) inhibition, attributed to hydrogen bonding between the acetamide NH and catalytic serine residues . The target’s furan may engage in similar interactions.
  • The pyridine-2-carbonyl piperazine in ’s compound highlights that electron-withdrawing groups (e.g., benzoyl in the target) may optimize target affinity .

Q & A

Q. What are the key steps in synthesizing 2-((5-(4-(4-(tert-butyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under reflux conditions in solvents like ethanol or dimethylformamide (DMF) .
  • Step 2: Introduction of the piperazine-benzoyl moiety via nucleophilic substitution, often requiring a base (e.g., sodium hydride) to deprotonate intermediates .
  • Step 3: Thioether linkage formation between the thiadiazole and acetamide groups using coupling agents like EDCI/HOBt in anhydrous DMF .
  • Step 4: Final purification via column chromatography or recrystallization to achieve >95% purity, confirmed by HPLC .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Critical analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR to verify proton environments and carbon frameworks, with peaks corresponding to the furan methyl (δ 4.2–4.5 ppm) and tert-butyl groups (δ 1.3–1.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 497.59) .
  • Infrared Spectroscopy (IR): Peaks at ~1650 cm1^{-1} (amide C=O) and ~1250 cm1^{-1} (thioether C-S) .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the synthesis of this compound?

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
  • Catalyst Use: Sodium hydride or triethylamine improves coupling efficiency in thioether bond formation .
  • Temperature Control: Reflux conditions (80–100°C) for cyclization steps, with strict inert atmospheres (N2_2) to prevent oxidation .
  • Real-Time Monitoring: TLC (silica gel, ethyl acetate/hexane) to track reaction progress and minimize side products .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Comparative Assays: Use standardized cell lines (e.g., HepG2 for anticancer studies) and replicate conditions (e.g., 48-hour incubation) to ensure consistency .
  • Structural Analogs: Compare activity of derivatives (e.g., replacing tert-butyl with methoxy groups) to isolate pharmacophore contributions .
  • Dose-Response Curves: Establish EC50_{50}/IC50_{50} values across multiple replicates to validate potency claims .

Q. What are the structure-activity relationships (SAR) for the thiadiazole and piperazine moieties in this compound?

  • Thiadiazole Core: Essential for π-π stacking with enzyme active sites (e.g., kinase targets). Substitution at position 5 with bulky groups (tert-butyl) enhances lipophilicity and membrane permeability .
  • Piperazine-Benzoyl Group: The 4-(tert-butyl)benzoyl substituent improves metabolic stability by reducing CYP450-mediated oxidation .
  • Furan Methyl Acetamide: Hydrogen bonding with residues in target proteins (e.g., ATP-binding pockets) enhances binding affinity .

Q. How can researchers analyze the compound’s binding interactions with biological targets?

  • Molecular Docking: Use software like AutoDock Vina to model interactions with receptors (e.g., EGFR tyrosine kinase), focusing on hydrogen bonds with the acetamide carbonyl .
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (kon_{on}/koff_{off}) to quantify affinity .
  • Isothermal Titration Calorimetry (ITC): Determine thermodynamic parameters (ΔG, ΔH) for target binding .

Methodological Notes

  • Contradiction Handling: Discrepancies in biological data may arise from assay variability. Always cross-validate with orthogonal methods (e.g., Western blotting alongside cell viability assays) .
  • Synthetic Pitfalls: Trace moisture in DMF can hydrolyze intermediates; use molecular sieves or strict anhydrous conditions .
  • Data Reproducibility: Document reaction conditions (e.g., stirring speed, solvent grade) in detail to enable replication .

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